molecular formula C20H17N3O4 B8772517 Benzyl (6-oxo-1-(2-oxoethyl)-2-phenyl-1,6-dihydropyrimidin-5-yl)carbamate CAS No. 148747-58-4

Benzyl (6-oxo-1-(2-oxoethyl)-2-phenyl-1,6-dihydropyrimidin-5-yl)carbamate

Cat. No. B8772517
Key on ui cas rn: 148747-58-4
M. Wt: 363.4 g/mol
InChI Key: YHBUHBUMVBCLKV-UHFFFAOYSA-N
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Patent
US06750342B1

Procedure details

(EX-1D) A solution of [5-[(benzyloxycarbonyl)amino]-2-phenyl-6-oxo-1,6-dihydro-1-pyrimidinyl]acetaldehyde dimethyl acetal (17.24 g, 42.11 mmol) in 103.0 mL tetrahydrofuran was added 35.0 mL 1 N HCl. The resulting biphasic mixture was allowed to heated to reflux for 12 hours. The reaction mixture was allowed to cool to room temperature and the volatiles were removed under vacuum. The resulting residue was diluted.with water (200 mL) and the pH was adjusted to 7 by addition of solid NaHCO3. The resulting emulsion was extracted with dichloromethane (4×150 mL). The combined organic solutions were washed with water 1×200 mL), dried (MgSO4), filtered, and concentrated to give 15.74 g crude [5-[(benzyloxycarbonyl)amino]-2-phenyl-6-oxo-1,6-dihydro-1-pyrimidinyl]acetaldehyde.
Name
[5-[(benzyloxycarbonyl)amino]-2-phenyl-6-oxo-1,6-dihydro-1-pyrimidinyl]acetaldehyde dimethyl acetal
Quantity
17.24 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]1[C:10](=[O:11])[C:9]([NH:12][C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])=[CH:8][N:7]=[C:6]1[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.Cl>O1CCCC1>[CH2:16]([O:15][C:13]([NH:12][C:9]1[C:10](=[O:11])[N:5]([CH2:4][CH:3]=[O:2])[C:6]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[N:7][CH:8]=1)=[O:14])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
[5-[(benzyloxycarbonyl)amino]-2-phenyl-6-oxo-1,6-dihydro-1-pyrimidinyl]acetaldehyde dimethyl acetal
Quantity
17.24 g
Type
reactant
Smiles
COC(CN1C(=NC=C(C1=O)NC(=O)OCC1=CC=CC=C1)C1=CC=CC=C1)OC
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
103 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
ADDITION
Type
ADDITION
Details
the pH was adjusted to 7 by addition of solid NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The resulting emulsion was extracted with dichloromethane (4×150 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with water 1×200 mL),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CN=C(N(C1=O)CC=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.74 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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